2-{[4-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}-N-(4-ETHOXYPHENYL)ACETAMIDE
Description
This compound is a structurally complex acetamide derivative featuring a 1,3-oxazole core substituted with a benzenesulfonyl group at position 4 and a thiophen-2-yl moiety at position 2. The oxazole ring is further functionalized with a sulfanyl (-S-) group at position 5, which links to an acetamide side chain. The acetamide nitrogen is bonded to a 4-ethoxyphenyl group, contributing to its lipophilic character.
Properties
IUPAC Name |
2-[[4-(benzenesulfonyl)-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5S3/c1-2-29-17-12-10-16(11-13-17)24-20(26)15-32-23-22(25-21(30-23)19-9-6-14-31-19)33(27,28)18-7-4-3-5-8-18/h3-14H,2,15H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOMGGPDOIZHNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[4-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}-N-(4-ETHOXYPHENYL)ACETAMIDE typically involves multi-step organic reactions. The synthetic route may start with the preparation of the oxazole ring, followed by the introduction of the thiophene and benzenesulfonyl groups. The final step involves the attachment of the ethoxyphenyl group to the acetamide moiety. Industrial production methods would likely optimize these steps for yield and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions, though the electron-withdrawing benzenesulfonyl group may retard the process.
Example :
Conditions :
-
Acidic: HCl (6M), reflux, 12 h.
-
Basic: NaOH (2M), 80°C, 8 h.
Oxidation of the Sulfanyl Group
The sulfanyl linker is oxidized to sulfone derivatives using strong oxidizing agents:
Reagents :
Product Stability : Sulfone derivatives exhibit enhanced electrophilicity, facilitating further substitutions .
Electrophilic Substitution on Thiophene
The thiophene ring undergoes regioselective electrophilic substitution. The benzenesulfonyl and oxazole groups direct incoming electrophiles to the 5-position of thiophene:
Example Reactions :
| Reaction Type | Reagent | Conditions | Product |
|---|---|---|---|
| Nitration | 0–5°C, 2 h | 5-Nitro-thiophene derivative | |
| Halogenation | RT, 1 h | 5-Chloro-thiophene derivative |
Nucleophilic Substitution at Benzenesulfonyl
The benzenesulfonyl group participates in nucleophilic aromatic substitution (NAS) under catalytic conditions:
Mechanism :
Example : Reaction with amines (e.g., morpholine) yields sulfonamide derivatives .
Cyclization and Ring-Opening of Oxazole
The oxazole ring undergoes ring-opening in acidic media or acts as a dienophile in Diels-Alder reactions:
Conditions :
Scientific Research Applications
Pharmacological Applications
The compound's structural features suggest potential applications in several therapeutic areas:
Anticonvulsant Activity
Research indicates that compounds with similar structural motifs have been evaluated for anticonvulsant activity. For instance, derivatives of phenylacetamides have shown efficacy in animal models of epilepsy. The structure of the compound may influence its interaction with neuronal voltage-sensitive sodium channels, which are critical in seizure activity modulation .
Case Study:
In a study involving various phenylacetamide derivatives, one compound demonstrated significant activity in the maximal electroshock (MES) seizure model, suggesting that modifications to the amide structure can enhance anticonvulsant properties . The protective index and effective doses were quantified, highlighting the potential for further development of this class of compounds.
Inhibition of Carbonic Anhydrase
Compounds similar to 2-{[4-(benzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide have been studied for their ability to inhibit human carbonic anhydrases (hCA). These enzymes are crucial in various physiological processes, including acid-base balance and fluid secretion.
Case Study:
A related study demonstrated that specific acetamide derivatives could effectively inhibit hCA II and hCA VII, suggesting that modifications to the acetamide moiety can lead to selective inhibition profiles . This opens avenues for developing treatments for conditions such as glaucoma and epilepsy.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of compounds. The presence of the benzenesulfonamide and thiophene groups may enhance binding affinity and selectivity towards target enzymes or receptors.
Table: Summary of Key Structural Features and Their Potential Activities
| Structural Feature | Potential Activity |
|---|---|
| Benzenesulfonamide | Anticonvulsant activity |
| Thiophene moiety | Carbonic anhydrase inhibition |
| Acetamide linkage | Modulation of neurotransmitter pathways |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl and thiophene groups may interact with active sites on enzymes, inhibiting their activity. The oxazole ring can participate in hydrogen bonding and other interactions, stabilizing the compound within the target site. The ethoxyphenyl group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related acetamide derivatives, emphasizing molecular features, physicochemical properties, and inferred biological relevance.
Table 1: Structural and Functional Comparison
Key Findings:
Core Heterocycle Influence :
- The 1,3-oxazole core in the target compound offers rigidity and planar geometry, contrasting with the 1,2,4-triazole in the analog from , which allows for greater rotational freedom .
- The diazepane-pyrimidine core in Bb2 (I12) enables multi-target interactions, whereas the oxazole in the target compound may favor specific binding pockets .
The 4-ethoxyphenyl group increases lipophilicity compared to the 4-methoxyphenyl and benzothiazole moieties in the triazole-based analog, which may affect membrane permeability .
Pharmacological Implications :
- Unlike Gancaonin (I11), which lacks sulfur-based functional groups, the target compound’s sulfanyl and sulfonyl groups could modulate redox-sensitive pathways or inhibit sulfhydryl-dependent enzymes .
- The triazole analog’s benzothiazole moiety () is associated with anticancer activity, suggesting the target compound’s thiophene and oxazole groups may confer similar properties .
Biological Activity
The compound 2-{[4-(benzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]sulfany}-N-(4-ethoxyphenyl)acetamide (commonly referred to as U-51754) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications based on existing literature and research findings.
Chemical Structure and Synthesis
The molecular formula of the compound is , and its IUPAC name is 2-{[4-(benzenesulfonyl)-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfany}-N-(4-ethoxyphenyl)acetamide . The synthesis typically involves multi-step organic reactions, starting with the preparation of the oxazole ring and subsequent introduction of thiophene and benzenesulfonyl groups .
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. For instance, derivatives of oxazole have shown broad-spectrum antifungal effects against pathogens such as Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentration (MIC) values ranging from 0.03 to 2 μg/mL . While specific data on U-51754's antimicrobial efficacy is limited, its structural analogs suggest potential in this area.
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent is supported by studies on related thiophene-containing compounds. These studies have demonstrated the ability of such compounds to inhibit inflammatory pathways, particularly through modulation of the MAPK/NF-kB signaling pathways . Although direct evidence for U-51754's anti-inflammatory activity is not yet established, its chemical framework suggests similar capabilities.
Anticancer Activity
There is a growing interest in the anticancer properties of compounds containing oxazole and thiophene moieties. Research has indicated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth in various models. For example, studies on related oxazole derivatives have shown promising results in inhibiting cell proliferation in cancer lines . Further investigation into U-51754 could reveal its potential as an anticancer agent.
Pharmacokinetics and Toxicology
Case Studies
- Antifungal Activity Evaluation : A study synthesized several oxazole derivatives and evaluated their antifungal activity against Candida albicans. The most effective compounds showed MIC values comparable to established antifungal agents, suggesting that U-51754 could be explored further in this context .
- Cancer Cell Line Studies : In vitro studies on structurally similar compounds demonstrated significant cytotoxicity against various cancer cell lines. These findings warrant further exploration of U-51754 in cancer research settings to elucidate its potential mechanisms of action .
Q & A
Basic: What synthetic strategies are recommended for the preparation of this compound, and what critical intermediates should be prioritized?
Answer:
A multi-step synthesis is typically employed, starting with the formation of the oxazole core via cyclization of a thioamide intermediate. Key steps include:
- Sulfonylation : Introduce the benzenesulfonyl group using sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
- Thiophene coupling : Utilize Suzuki-Miyaura cross-coupling to attach the thiophen-2-yl moiety, ensuring palladium catalysis and optimized ligand selection .
- Acetamide linkage : Employ nucleophilic substitution or carbodiimide-mediated coupling for the N-(4-ethoxyphenyl)acetamide group .
Critical intermediates : Prioritize purification of the oxazole-thioether intermediate (pre-sulfonylation) and the final acetamide product via column chromatography or recrystallization .
Basic: How should researchers approach the structural elucidation and validation of this compound using X-ray crystallography?
Answer:
- Data collection : Use high-resolution synchrotron radiation or a rotating anode source to mitigate absorption effects from sulfur atoms .
- Refinement : Apply SHELXL for small-molecule refinement, leveraging its robust handling of anisotropic displacement parameters and restraints for sulfonyl groups .
- Validation : Cross-validate with PLATON (ADDSYM) to check for missed symmetry and CIF -checking tools to ensure compliance with IUCr standards .
Advanced: What methodologies are effective in resolving contradictory data between computational predictions and experimental observations for this compound’s reactivity?
Answer:
- Theoretical-experimental alignment : Re-parameterize density functional theory (DFT) calculations (e.g., adjusting basis sets or solvation models) to match experimental kinetics or spectroscopic data .
- Sensitivity analysis : Identify which computational parameters (e.g., solvent dielectric constant) most significantly affect predictions and recalibrate using experimental benchmarks .
- Error mapping : Statistically analyze outliers using tools like Bland-Altman plots to isolate systematic vs. random discrepancies .
Advanced: How can the environmental stability and degradation pathways of this compound be systematically investigated?
Answer:
- Fate studies : Conduct accelerated degradation experiments under varying pH, UV light, and microbial exposure, monitoring via LC-MS/MS .
- Metabolite identification : Use high-resolution mass spectrometry (HRMS) to track transformation products, prioritizing sulfoxide and sulfone derivatives due to sulfur reactivity .
- QSAR modeling : Predict environmental half-lives using quantitative structure-activity relationship models validated against experimental hydrolysis rates .
Basic: What spectroscopic techniques are essential for characterizing intermediates and the final compound?
Answer:
- NMR : Use H/C NMR to confirm regiochemistry of the oxazole ring and thiophene substitution patterns. F NMR (if fluorinated analogs are synthesized) .
- IR : Identify sulfonyl (S=O, ~1350 cm) and amide (C=O, ~1650 cm) functional groups .
- HRMS : Validate molecular ion peaks with <2 ppm mass error to confirm stoichiometry .
Advanced: What strategies should be employed to integrate this compound into a broader theoretical framework within medicinal chemistry or materials science?
Answer:
- Mechanistic studies : Link sulfonamide bioactivity to enzyme inhibition (e.g., carbonic anhydrase) via docking studies and free-energy perturbation calculations .
- Structure-property relationships : Correlate thiophene π-conjugation with optoelectronic properties using time-dependent DFT .
- Hypothesis-driven design : Align synthetic modifications (e.g., ethoxy group variation) with target biological pathways or material bandgap engineering .
Advanced: How can researchers design experiments to probe the electronic effects of the benzenesulfonyl and thiophen-2-yl substituents on the compound’s biological activity?
Answer:
- SAR studies : Synthesize analogs with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups on the benzene ring and thiophene.
- Electrochemical profiling : Measure redox potentials via cyclic voltammetry to quantify substituent effects on electron density .
- Biological assays : Pair cytotoxicity data (e.g., IC) with Hammett σ values to derive linear free-energy relationships (LFERs) .
Basic: What are the key considerations for optimizing reaction conditions to improve the yield of this compound?
Answer:
- Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) for sulfonylation to enhance electrophilicity .
- Catalyst screening : Test Pd/Pd systems (e.g., Pd(PPh)) for cross-coupling efficiency .
- Temperature control : Maintain ≤0°C during acetamide coupling to minimize racemization .
Advanced: How should one approach the validation of crystallographic data when encountering disorder or partial occupancy in the structure?
Answer:
- Disorder modeling : Split occupancy sites in SHELXL using PART instructions and apply geometric restraints to prevent overfitting .
- Validation metrics : Check R (<5%) and completeness (>95%) to ensure data quality. Use Coot for real-space refinement of ambiguous electron density .
- Cross-validation : Compare with PXRD patterns to confirm bulk crystallinity matches single-crystal data .
Advanced: What computational models are suitable for predicting the interaction of this compound with biological targets, and how can these models be validated experimentally?
Answer:
- Docking : Use AutoDock Vina or Glide with flexible receptor residues near the sulfonamide binding pocket .
- MD simulations : Run 100-ns trajectories in explicit solvent to assess binding stability and identify key hydrogen bonds .
- Validation : Compare predicted binding affinities with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
